Super-TDU is a synthetic peptide that functions as a specific antagonist of the Yes-associated protein and transcriptional co-activator with PDZ-binding motif interaction with the TEA domain transcription factors. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth in various cancer models, including gastric cancer. The peptide mimics the TDU domain of the Vestigial-like protein 4, competing with Yes-associated protein for binding to TEA domain factors, thereby disrupting oncogenic signaling pathways associated with tumor progression and metastasis .
Super-TDU is classified as a peptide-based antagonist and is derived from the structural motifs of natural proteins involved in cellular signaling. It is synthesized through advanced peptide synthesis techniques, which allow for precise modifications to enhance its biological activity and specificity . This compound falls under the broader category of antineoplastic agents, targeting key molecular interactions that drive cancer cell proliferation.
The synthesis of Super-TDU involves solid-phase peptide synthesis, a common method for producing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The specific design of Super-TDU includes the incorporation of residues that mimic the natural binding domains of Vestigial-like protein 4, enhancing its ability to disrupt Yes-associated protein and TEA domain interactions .
Super-TDU's molecular structure is characterized by a specific arrangement of amino acids that allows it to mimic the natural binding domains of Vestigial-like protein 4. The peptide adopts a helical conformation that is crucial for its interaction with TEA domain transcription factors .
Super-TDU primarily functions through non-covalent interactions with target proteins. Its mechanism involves competitive binding, where Super-TDU displaces Yes-associated protein from TEA domain factors, thus inhibiting downstream signaling pathways associated with cell proliferation and survival.
The mechanism by which Super-TDU exerts its effects involves several key steps:
Experimental data indicate significant reductions in cell viability and colony formation in gastric cancer cell lines treated with Super-TDU, highlighting its potential as an effective therapeutic agent .
Super-TDU has significant potential in scientific research and therapeutic applications:
The Hippo signaling pathway functions as a critical evolutionarily conserved regulator of organ size control and tissue homeostasis. At its core, the pathway consists of a kinase cascade wherein mammalian Ste20-like kinases 1/2 and large tumor suppressor kinases 1/2 phosphorylate and inhibit downstream effectors Yes-associated protein and transcriptional coactivator with PDZ-binding motif. Phosphorylation sequesters Yes-associated protein/transcriptional coactivator with PDZ-binding motif in the cytoplasm via 14-3-3 binding or targets them for proteasomal degradation. Conversely, dysregulation of upstream kinases enables nuclear translocation of Yes-associated protein/transcriptional coactivator with PDZ-binding motif, where they bind to transcriptional enhanced associate domain family transcription factors (transcriptional enhanced associate domain 1–4) to activate a pro-oncogenic transcriptional program [5] [6].
The Yes-associated protein-transcriptional enhanced associate domain complex drives tumorigenesis through multifaceted mechanisms:
Table 1: Pro-Oncogenic Target Genes Activated by Yes-associated Protein-Transcriptional Enhanced Associate Domain Complex
Gene Symbol | Full Name | Molecular Function in Cancer |
---|---|---|
CTGF | Connective Tissue Growth Factor | Stromal remodeling; cell proliferation; angiogenesis |
CYR61 | Cysteine-Rich Angiogenic Inducer 61 | Extracellular matrix adhesion; tumor cell survival |
BIRC5 | Baculoviral IAP Repeat Containing 5 | Inhibition of apoptosis; mitotic progression |
AREG | Amphiregulin | Epidermal growth factor receptor activation; autocrine growth signaling |
CDX2 | Caudal Type Homeobox 2 | Intestinal metaplasia in gastric epithelium |
Experimental evidence demonstrates that genetic ablation of Yes-associated protein suppresses tumor formation in Helicobacter pylori-induced gastric cancer models, while ectopic expression transforms benign lesions into invasive carcinomas [5] [7].
Gastric cancer exemplifies malignancies exhibiting frequent Hippo pathway dysregulation. Molecular subtyping by The Cancer Genome Atlas network reveals that the microsatellite stable/epithelial-mesenchymal transition subtype demonstrates consistent Yes-associated protein hyperactivation, correlating with poor prognosis and therapeutic resistance [3] [7]. Key mechanisms driving Yes-associated Protein/Transcriptional Coactivator with PDZ-binding Motif-Transcriptional Enhanced Associate Domain axis dysregulation include:
Table 2: Patterns of Hippo Pathway Dysregulation Across Human Cancers
Cancer Type | Dysregulated Component | Molecular Consequence | Frequency |
---|---|---|---|
Gastric Cancer | Downregulation: mammalian Ste20-like kinases 1/2, large tumor suppressor kinases 1/2Upregulation: Yes-associated protein, transcriptional enhanced associate domain | Enhanced Yes-associated protein-transcriptional enhanced associate domain transcriptional activity; chemoresistance | 60–70% kinase downregulation; 40–50% nuclear Yes-associated protein |
Mesothelioma | Neurofibromin 2 loss-of-function mutations | Impaired large tumor suppressor kinase activation; Yes-associated protein nuclear accumulation | 20–40% |
Epithelioid Hemangioendothelioma | Transcriptional coactivator with PDZ-binding Motif-Yes-associated protein fusions (WWTR1-CAMTA1; YAP1-TFE3) | Constitutive transcriptional coactivator with PDZ-binding motif/Yes-associated protein activation | >90% |
Hepatocellular Carcinoma | Transcriptional enhanced associate domain amplification; Yes-associated protein overexpression | Sustained proliferation; evasion of contact inhibition | 30–50% |
Beyond gastric cancer, aberrant Yes-associated protein/transcriptional coactivator with PDZ-binding motif signaling is implicated in hepatocellular carcinoma (Yes-associated protein amplification), breast cancer (nuclear transcriptional coactivator with PDZ-binding motif in triple-negative subtype), and epithelioid hemangioendothelioma (transcriptional coactivator with PDZ-binding motif-Yes-associated protein gene fusions) [6] [9]. Nuclear Yes-associated protein correlates with advanced tumor stage, metastasis, and reduced overall survival across multiple carcinoma types [5] [6].
Vestigial-like family member 4 functions as a natural tumor suppressor by competitively disrupting Yes-associated protein-transcriptional enhanced associate domain interactions. Structural analyses reveal that vestigial-like family member 4 contains two tandem Tondu domains that bind the same hydrophobic pocket on transcriptional enhanced associate domain as Yes-associated protein’s Ω-loop, acting as molecular scissors that physically separate transcriptional enhanced associate domain from Yes-associated protein [9]. This competitive inhibition has profound biological consequences:
The therapeutic rationale for targeting the Yes-associated protein-transcriptional enhanced associate domain interface is underscored by the dependency of Yes-associated protein-driven tumors on this interaction. Super-TDU demonstrates selective anti-tumor activity in malignancies with elevated Yes-associated Protein/Vestigial-like Family Member 4 ratios, as observed in specific gastric cancer subtypes where vestigial-like family member 4 deficiency creates a synthetic lethal vulnerability to Yes-associated protein-transcriptional enhanced associate domain inhibition [1] [9]. Unlike conventional chemotherapeutics, Super-TDU specifically targets Yes-associated protein-dependent transcriptional programs without inducing DNA damage, highlighting its potential as a precision oncology agent [4] [8].
Table 3: Comparative Analysis of Vestigial-like Family Member 4 and Super-TDU
Property | Endogenous Vestigial-like Family Member 4 | Super-TDU Peptide |
---|---|---|
Molecular Composition | Full-length protein (437 amino acids) | 31-amino acid peptide (derived from vestigial-like family member 4's Tondu domain) |
Transcriptional Enhanced Associate Domain-Binding Domain | Two Tondu domains | Single optimized Tondu domain |
Binding Affinity for Transcriptional Enhanced Associate Domain | Moderate (Kd ~100 nM) | High (Kd ~10 nM) |
Mechanism of Yes-associated Protein Inhibition | Competitive displacement; recruitment of repressive complexes | Competitive displacement without co-repressor recruitment |
Tumor Suppressive Effects | Context-dependent loss in gastric cancer; inhibits xenograft growth when overexpressed | Potently inhibits cell viability and colony formation in Yes-associated protein-dependent gastric cancer lines |
Therapeutic Selectivity | Naturally regulated; subject to oncogenic silencing | Targets tumors with high Yes-associated Protein/Vestigial-like Family Member 4 ratio |
In preclinical models, Super-TDU suppresses proliferation and colony formation in Yes-associated protein-dependent gastric cancer cell lines (MGC-803, BGC-823, HGC27) but exhibits minimal effects on Yes-associated protein-independent lines (MKN-45). This selectivity stems from its specific disruption of Yes-associated protein-transcriptional enhanced associate domain-dependent transcription rather than global transcriptional shutdown [1] [4]. Molecularly, Super-TDU downregulates classic Yes-associated protein target genes including connective tissue growth factor, cysteine-rich angiogenic inducer 61, and caudal type homeobox 2, thereby reversing the oncogenic transcriptome driven by Yes-associated protein hyperactivation [1] [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7